molecular formula C11H8Cl2O3 B15167897 7,8-Dichloro-2,3-dihydro-1-benzoxepine-4-carboxylic acid CAS No. 874889-10-8

7,8-Dichloro-2,3-dihydro-1-benzoxepine-4-carboxylic acid

Cat. No.: B15167897
CAS No.: 874889-10-8
M. Wt: 259.08 g/mol
InChI Key: ZJHSZZZNSQVKOP-UHFFFAOYSA-N
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Description

7,8-Dichloro-2,3-dihydro-1-benzoxepine-4-carboxylic acid is a chemical compound that belongs to the benzoxepine family. This compound is characterized by the presence of two chlorine atoms at the 7th and 8th positions, a dihydro structure at the 2nd and 3rd positions, and a carboxylic acid group at the 4th position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 7,8-Dichloro-2,3-dihydro-1-benzoxepine-4-carboxylic acid typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dichlorophenol with ethyl chloroacetate in the presence of a base can lead to the formation of the benzoxepine ring. Subsequent hydrolysis of the ester group yields the carboxylic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7,8-Dichloro-2,3-dihydro-1-benzoxepine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced benzoxepine derivatives.

    Substitution: The chlorine atoms at the 7th and 8th positions can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7,8-Dichloro-2,3-dihydro-1-benzoxepine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,8-Dichloro-2,3-dihydro-1-benzoxepine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

When compared to other similar compounds, 7,8-Dichloro-2,3-dihydro-1-benzoxepine-4-carboxylic acid stands out due to its unique structural features and reactivity. Similar compounds include:

Properties

CAS No.

874889-10-8

Molecular Formula

C11H8Cl2O3

Molecular Weight

259.08 g/mol

IUPAC Name

7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylic acid

InChI

InChI=1S/C11H8Cl2O3/c12-8-4-7-3-6(11(14)15)1-2-16-10(7)5-9(8)13/h3-5H,1-2H2,(H,14,15)

InChI Key

ZJHSZZZNSQVKOP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C=C1C(=O)O)Cl)Cl

Origin of Product

United States

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